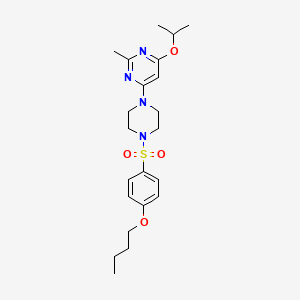

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4S/c1-5-6-15-29-19-7-9-20(10-8-19)31(27,28)26-13-11-25(12-14-26)21-16-22(30-17(2)3)24-18(4)23-21/h7-10,16-17H,5-6,11-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMZKWMNGTVGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:

Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Piperazinyl Sulfonyl Group: This step involves the sulfonylation of piperazine, followed by its attachment to the pyrimidine core.

Attachment of the Butoxyphenyl Group: This is usually done through a nucleophilic substitution reaction, where the butoxyphenyl group is introduced to the sulfonylated piperazine.

Final Modifications: The isopropoxy and methyl groups are introduced through alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonyl group (-SO₂-) in this compound is a key reactive site. It participates in nucleophilic substitutions and hydrolysis under specific conditions.

For example, acidic hydrolysis of the sulfonamide bond yields 4-butoxyphenylsulfonic acid and a free piperazine-pyrimidine intermediate.

Piperazine Ring Functionalization

The piperazine ring undergoes alkylation, acylation, or coupling reactions at its secondary amine sites.

In Pd-mediated Suzuki reactions, the piperazine-linked pyrimidine acts as an aryl halide surrogate, enabling C–C bond formation .

Pyrimidine Ring Modifications

The pyrimidine core undergoes electrophilic substitution and ring-opening reactions.

The isopropoxy group at the 6-position stabilizes the pyrimidine ring against electrophilic attacks but is susceptible to cleavage under acidic conditions.

Ether Group Reactivity

The isopropoxy and butoxyphenyl ether linkages are prone to cleavage.

The butoxyphenyl ether undergoes faster cleavage compared to the isopropoxy group due to steric and electronic factors.

Biological Activity and Stability

The compound’s stability in physiological conditions is critical for its kinase-inhibitory applications:

| Parameter | Conditions | Observations | References |

|---|---|---|---|

| pH Stability | pH 1–7.4, 37°C | Degrades >50% at pH <3 within 24 hours | |

| Enzymatic Hydrolysis | Liver microsomes (human/rat) | Half-life: ~4 hours (major CYP3A4 pathway) |

The sulfonamide and pyrimidine moieties contribute to its metabolic stability, while the ether groups limit solubility in aqueous media .

Synthetic Routes and Byproducts

Key steps in its synthesis include:

-

Sulfonylation : Coupling 4-butoxyphenylsulfonyl chloride with piperazine-pyrimidine intermediates.

-

Etherification : SN2 reaction of pyrimidine hydroxyl groups with isopropyl bromide .

Common impurities include des-sulfonated piperazine (≤0.5%) and hydrolyzed pyrimidine (≤0.3%).

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly neurodegenerative disorders like Alzheimer's disease. Its structural components may enhance its ability to inhibit specific enzymes involved in disease progression.

Enzyme Inhibition

Research has shown that 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine can inhibit enzymes such as acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for Alzheimer's disease and urinary tract infections, respectively.

Antitumor Activity

The compound has demonstrated significant antitumor properties in various studies. For instance, it was shown to inhibit the growth of MDA-MB-231 breast cancer cells, suggesting potential applications in cancer therapy.

Antimicrobial Properties

In vitro studies have revealed substantial antibacterial activity against multiple bacterial strains, indicating its potential use as an antimicrobial agent, particularly against antibiotic-resistant infections.

Case Studies

Several case studies have highlighted the effectiveness of related pyrimidine derivatives:

- Antitumor Efficacy : A study involving MDA-MB-231 breast cancer cells showed that certain pyrimidine derivatives significantly inhibited cell growth and induced apoptosis when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment outcomes.

- Antimicrobial Testing : In vitro tests against various bacterial strains revealed that related compounds exhibited substantial antibacterial activity, supporting their potential use in treating infections resistant to conventional antibiotics.

- Alzheimer's Disease Research : The compound's ability to inhibit AChE has been explored in several studies aimed at developing new treatments for Alzheimer's disease, demonstrating promising results in reducing cognitive decline in model organisms.

Mechanism of Action

The mechanism of action of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs identified from literature and commercial catalogs are compared below:

Key Observations :

Phenyl Ring Substituents: The butoxyphenyl group (main compound) introduces a flexible, lipophilic chain, likely increasing logP compared to the bulky tert-butylphenyl (Analog 1) and the smaller, electron-withdrawing fluorophenyl (Analog 2). Butoxy vs. tert-Butyl: The ether oxygen in butoxyphenyl may improve water solubility relative to the purely hydrophobic tert-butyl group.

Pyrimidine Substituents :

- The isopropoxy group (main compound) provides moderate steric bulk and polarity compared to the isopropyl group in Analog 2. The latter’s sulfonamide-linked substituent introduces an additional hydrogen-bond acceptor, which may alter target selectivity.

Sulfonyl Group: The piperazinyl-sulfonyl motif (main compound and Analog 1) is distinct from the sulfonamide group in Analog 2.

Hypothetical Pharmacological Implications

- Main Compound : The combination of a moderately lipophilic butoxyphenyl group and polar sulfonyl-piperazine may balance solubility and membrane permeability. The methyl and isopropoxy groups on the pyrimidine could enhance metabolic stability.

- Analog 1 (tert-Butyl) : Increased hydrophobicity might improve CNS penetration but reduce aqueous solubility. The bulky tert-butyl group could hinder binding to flat binding pockets.

- Analog 2 (Fluoro/Sulfonamide) : The electron-withdrawing fluoro group may strengthen π-π interactions in aromatic enzyme pockets. The sulfonamide’s acidity could limit bioavailability in acidic environments.

Biological Activity

The compound 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis Overview

The synthesis of this compound involves several key steps:

- Formation of the Pyrimidine Core : Achieved through condensation reactions involving aldehydes and amines.

- Introduction of the Piperazinyl Sulfonyl Group : This step includes sulfonylation of piperazine followed by attachment to the pyrimidine.

- Nucleophilic Substitution : The butoxyphenyl group is introduced via nucleophilic substitution.

- Final Modifications : Isopropoxy and methyl groups are added through alkylation reactions under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate enzyme activity or alter signal transduction pathways, potentially leading to therapeutic effects in various disease models.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds similar to 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine have shown inhibitory effects against key cancer-related targets such as BRAF(V600E) and EGFR, which are crucial in tumor proliferation and survival .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of related compounds. For example, some derivatives have demonstrated efficacy against bacterial strains by disrupting cell membrane integrity, leading to cell lysis . The sulfonamide moiety in these compounds is often linked to antibacterial action, enhancing their therapeutic profile.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. Such inhibition is significant in developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Comparative Analysis

To better understand the unique properties of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine | Antitumor, Antimicrobial | Specific sulfonamide group enhances activity |

| 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine | Moderate antitumor | Lacks isopropoxy group |

| 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonylphenyl derivatives | Antibacterial | Varying piperazine substitutions |

Case Studies

Several case studies have demonstrated the effectiveness of related pyrimidine derivatives in clinical settings:

- Antitumor Efficacy : A study involving MDA-MB-231 breast cancer cells showed that certain pyrimidine derivatives significantly inhibited cell growth and induced apoptosis when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment outcomes .

- Antimicrobial Testing : In vitro tests against various bacterial strains revealed that related compounds exhibited substantial antibacterial activity, supporting their potential use in treating infections resistant to conventional antibiotics .

Q & A

Q. What analytical methods are recommended for determining the purity of this compound in pharmaceutical research?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis. A validated method involves:

- Buffer preparation : Sodium acetate (6.8 g) and sodium 1-octanesulfonate (16.22 g) dissolved in 1 L water, adjusted to pH 4.6 with glacial acetic acid .

- Mobile phase : Methanol and buffer solution (65:35 ratio), filtered and degassed.

- System suitability : Follow guidelines under Chromatography h621i to ensure column efficiency and reproducibility.

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton/carbon environments to verify substituents (e.g., butoxyphenyl, piperazine, and pyrimidine groups).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., via [M+H]⁺ ion) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups like sulfonyl (S=O stretch ~1350 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH conditions?

Methodological Answer: Adopt a split-plot design inspired by agricultural studies :

- Primary factors : pH levels (e.g., 2.0, 4.6, 7.4) as main plots.

- Secondary factors : Temperature (25°C, 40°C) and storage duration (7, 14, 30 days) as subplots.

- Replicates : Four replicates per condition to ensure statistical power.

- Analysis : Monitor degradation via HPLC and quantify impurities using peak area normalization.

Q. Key Considerations :

- Use buffer systems from pharmacopeial guidelines (e.g., pH 4.6 acetate buffer) to mimic physiological conditions .

- Apply Arrhenius kinetics to predict shelf life at accelerated temperatures.

Q. How can researchers resolve discrepancies in synthetic yields when using different piperazine derivatives?

Methodological Answer: Systematically evaluate reaction variables:

- Step 1 : Compare synthetic routes (e.g., nucleophilic substitution vs. coupling reactions) for piperazine incorporation. Reference analogous syntheses in pyrrolo[3,4-c]pyridine derivatives .

- Step 2 : Optimize reaction parameters (solvent polarity, temperature, catalyst) using Design of Experiments (DoE). For example, dichlorethane may improve sulfonylation efficiency compared to THF.

- Step 3 : Characterize intermediates via TLC and NMR to identify side reactions (e.g., incomplete sulfonation or piperazine ring opening) .

Q. Data Contradiction Analysis :

- If yields vary between methods, perform kinetic studies to isolate rate-limiting steps.

- Cross-validate purity of starting materials (e.g., 4-butoxyphenyl sulfonyl chloride) to rule out batch variability.

Q. What strategies are recommended for assessing the compound’s solubility and lipophilicity in preclinical studies?

Methodological Answer:

- Solubility : Use shake-flask method at 25°C in buffers (pH 4.6, 7.4) and simulate gastrointestinal fluids. Centrifuge and quantify supernatant via UV spectroscopy .

- Lipophilicity : Calculate logP values experimentally (octanol-water partition) or computationally (e.g., ChemAxon software).

- Structural Insights : The isopropoxy and butoxyphenyl groups may enhance membrane permeability but reduce aqueous solubility. Compare with analogs lacking these substituents .

Q. How can researchers mitigate risks of piperazine ring degradation during long-term storage?

Methodological Answer:

- Storage Conditions : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) to formulations, as sulfonyl groups may undergo radical-mediated degradation.

- Monitoring : Conduct accelerated stability studies (40°C/75% RH) and track piperazine integrity via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.